7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthesis
- A study by Forfar, Bourgeois, and Jarry (1998) investigated the reactivity of oxazolotriazinones, which are structurally related to the compound . Their research provides a basis for understanding the chemical reactivity and potential for synthesizing new heterocyclic compounds useful as inhibitors, highlighting the versatility of these molecular frameworks in chemical synthesis (Forfar, Bourgeois, & Jarry, 1998).
Antiviral and Antimicrobial Properties
- Rusinov, Chupakhin, Deev, et al. (2010) synthesized nucleoside analogs based on triazolotriazin-7-ones, showing inhibition of influenza and respiratory syncytial virus reproduction in vitro. This suggests potential applications of related compounds in antiviral research (Rusinov, Chupakhin, Deev, et al., 2010).
Antioxidant Activity
- New nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated potent radical scavenging activity, as found by Li, Li, Gloer, and Wang (2012). This indicates the potential of nitrogen-containing bromophenols, which share some structural similarities with the query compound, in acting as natural antioxidants for applications in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
Anticancer Activity
- Hassan, Sarg, Bayoumi, et al. (2017) explored the synthesis of various fused purine analogues, including thiazinopurines, for anticancer activity. Their work underscores the relevance of purine analogues in developing therapeutic agents against cancer (Hassan, Sarg, Bayoumi, et al., 2017).
Properties
IUPAC Name |
7-[(4-ethylphenoxy)methyl]-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-3-10-4-6-11(7-5-10)24-9-12-8-21-13-14(18-17(21)25-12)20(2)16(23)19-15(13)22/h4-7,12H,3,8-9H2,1-2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGLGWLONZRYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)NC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642463 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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